(4-bromophenyl)(imino)(propan-2-yl)-lambda6-sulfanone
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Overview
Description
(4-bromophenyl)(imino)(propan-2-yl)-lambda6-sulfanone is an organosulfur compound characterized by the presence of a bromophenyl group, an imino group, and a propan-2-yl group attached to a lambda6-sulfanone core
Mechanism of Action
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromophenyl)(imino)(propan-2-yl)-lambda6-sulfanone typically involves the reaction of 4-bromobenzaldehyde with propan-2-ylamine in the presence of a sulfur source. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include sulfur dichloride and a base such as triethylamine. The reaction is typically conducted at room temperature, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(4-bromophenyl)(imino)(propan-2-yl)-lambda6-sulfanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the imino group to an amine using reducing agents like sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base or catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-bromophenyl)(imino)(propan-2-yl)-lambda6-sulfanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
(4-bromophenyl)methyl(propan-2-yl)amine: Shares the bromophenyl and propan-2-yl groups but lacks the imino and lambda6-sulfanone functionalities.
4-bromophenyl 4-bromobenzoate: Contains the bromophenyl group but differs in the ester linkage and overall structure.
(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-ylsulfanyl: Contains the bromophenyl group and a sulfur linkage but differs in the triazole ring structure.
Uniqueness
(4-bromophenyl)(imino)(propan-2-yl)-lambda6-sulfanone is unique due to its combination of a bromophenyl group, an imino group, and a lambda6-sulfanone core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
1629038-01-2 |
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Molecular Formula |
C9H12BrNOS |
Molecular Weight |
262.17 g/mol |
IUPAC Name |
(4-bromophenyl)-imino-oxo-propan-2-yl-λ6-sulfane |
InChI |
InChI=1S/C9H12BrNOS/c1-7(2)13(11,12)9-5-3-8(10)4-6-9/h3-7,11H,1-2H3 |
InChI Key |
SKICSVQPNDZDTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=N)(=O)C1=CC=C(C=C1)Br |
Purity |
95 |
Origin of Product |
United States |
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